molecular formula C20H14ClN3O2S B11581981 (5Z)-5-[2-(allyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[2-(allyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11581981
M. Wt: 395.9 g/mol
InChI Key: ODSSTWMHTKQMTJ-ATVHPVEESA-N
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Description

Its structure features a Z-configured allyloxybenzylidene moiety at position 5 and a 3-chlorophenyl group at position 2. These substituents influence its electronic, steric, and physicochemical properties, which are critical for biological activity.

Properties

Molecular Formula

C20H14ClN3O2S

Molecular Weight

395.9 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H14ClN3O2S/c1-2-10-26-16-9-4-3-6-13(16)12-17-19(25)24-20(27-17)22-18(23-24)14-7-5-8-15(21)11-14/h2-9,11-12H,1,10H2/b17-12-

InChI Key

ODSSTWMHTKQMTJ-ATVHPVEESA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2

Canonical SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[2-(allyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps. One common method includes the condensation of 2-(allyloxy)benzaldehyde with 2-(3-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques. The choice of solvents and reagents may also be adjusted to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[2-(allyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group may yield benzaldehyde derivatives, while reduction could produce benzyl alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Compounds similar to (5Z)-5-[2-(allyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one have been reported to exhibit significant antimicrobial properties. Studies indicate that derivatives containing thiazole and triazole rings can effectively inhibit the growth of various bacterial and fungal strains. For instance, structure-activity relationship (SAR) studies suggest that modifications in substituents can enhance antimicrobial efficacy .

Anticancer Properties

Recent research highlights the anticancer potential of this compound. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines without causing significant toxicity to normal cells. The introduction of specific substituents, such as chlorine atoms in the benzylidene moiety, has been shown to enhance anticancer activity .

Compound Structural Features Notable Activity
4-(Allyloxy)benzaldehydeBenzaldehyde with allyloxy groupAntimicrobial
2-MethylthiazoleThiazole ring with methyl groupAntifungal
1,2,4-Triazole derivativesTriazole ring systemsAntiviral
Benzothiazole derivativesBenzothiazole coreAnticancer

Synthesis and Characterization

The synthesis of This compound typically involves multi-step organic synthesis techniques. Initial steps may include the formation of thiazole and triazole rings followed by functionalization through reactions such as nucleophilic substitution or condensation reactions. Each step requires careful optimization to maximize yield and purity .

Computational Studies

Molecular docking and computational modeling techniques have been employed to predict the binding affinities of this compound with various biological macromolecules. Such studies help elucidate mechanisms of action and identify potential therapeutic targets. For example, computational analyses indicate strong interactions between the compound and specific enzymes involved in cancer progression .

Mechanism of Action

The mechanism of action of (5Z)-5-[2-(allyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but its structural features suggest that it may act as an inhibitor or modulator of key signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table summarizes key analogs and their substituent-driven differences:

Compound ID & Source Position 2 Substituent Position 5 Substituent Melting Point (°C) Yield (%) Notable Properties
Target Compound 3-Chlorophenyl Z-2-(Allyloxy)benzylidene Not reported Not reported Likely enhanced lipophilicity and electronic withdrawal due to Cl
(5E)-Isomer Phenyl E-2-(Allyloxy)benzylidene Not reported Not reported E-configuration may reduce steric hindrance compared to Z-isomer
2h 4-Chlorophenyl Z-4-Chloro-2-(6-oxo-triazole)methyl 224–226 58 Higher melting point due to Cl substitution
2i Ethyl ester Z-4-Chloro-2-(6-oxo-triazole)methyl 176–178 52 Lower melting point due to bulky ester group
5a Methylamino Z-Methylaminomethylene 239–241 53 Amino group may improve solubility
269a–e Varied arylidenes Arylidene derivatives Not reported 49–68 Potent anticancer activity vs. amide analogs
Propoxy analog 4-Methylphenyl Z-2-Propoxybenzylidene Not reported Not reported Bulkier propoxy group may reduce bioavailability
Key Observations:
  • Chlorophenyl vs.
  • Z vs. E Configuration : The Z-configuration of the allyloxybenzylidene group may increase steric hindrance, affecting molecular packing (evident in higher melting points for Z-isomers like 2h ).
  • Allyloxy vs.

Biological Activity

The compound (5Z)-5-[2-(allyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule featuring both thiazole and triazole ring systems. Its structural diversity, characterized by an allyloxy substituent and a 3-chlorophenyl group, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, supported by relevant data and case studies.

Chemical Structure

The molecular formula of the compound is C20H17ClN3OSC_{20}H_{17}ClN_3OS with a molecular weight of approximately 418.34 g/mol. The structure is notable for its dual ring system and specific substituents that may influence its pharmacological properties.

Biological Activity Overview

Compounds similar to This compound have been studied for their potential in various therapeutic areas. The following table summarizes some notable activities associated with structurally related compounds:

Compound NameStructural FeaturesNotable Activity
4-(Allyloxy)benzaldehydeBenzaldehyde with allyloxy groupAntimicrobial
2-MethylthiazoleThiazole ring with methyl groupAntifungal
1,2,4-Triazole derivativesTriazole ring systemsAntiviral
Benzothiazole derivativesBenzothiazole coreAnticancer

The biological mechanisms underlying the activity of this compound can be linked to its structural components. The thiazole and triazole moieties are known to exhibit various biological activities including:

  • Antimicrobial Effects : Compounds containing thiazole rings have demonstrated significant antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Activity : Thiazolones have been identified as potent inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in inflammatory processes. For example, a study highlighted that certain thiazolinones exhibited IC50 values in the low micromolar range against 5-LO, indicating their potential as anti-inflammatory agents .
  • Anticancer Properties : Research has shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles can induce apoptosis in cancer cells through various pathways. The presence of electron-withdrawing groups like chlorine enhances their cytotoxic effects .

Case Study 1: Anti-inflammatory Activity

In a study focused on the synthesis and evaluation of thiazolinone derivatives, it was found that certain compounds exhibited significant potency in inhibiting 5-LO activity. For instance, compounds with specific substitutions on the benzylidene moiety showed IC50 values as low as 0.28 μM in intact polymorphonuclear leukocytes . This suggests that similar modifications could enhance the biological activity of This compound .

Case Study 2: Anticancer Potential

Another investigation into the anticancer properties of thiazolo-triazoles revealed that these compounds could effectively inhibit cell proliferation in various cancer cell lines. The study noted that the introduction of halogen substituents significantly increased cytotoxicity against breast cancer cells . This highlights the potential for developing targeted therapies based on the structure of This compound .

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